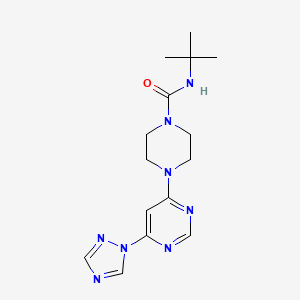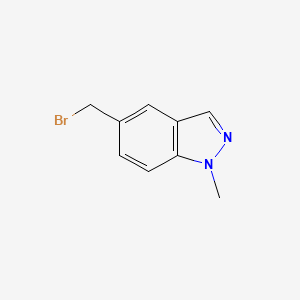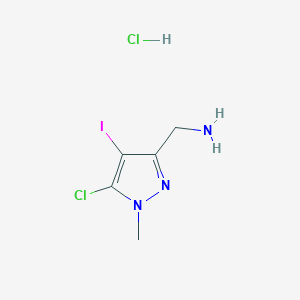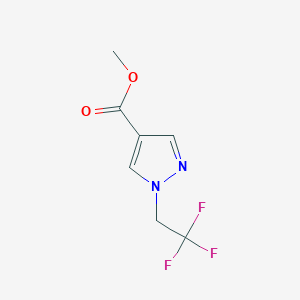
4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide" is a structurally complex molecule that may have potential as a ligand for various receptors. The structure of this compound suggests that it could interact with dopamine receptors, given the presence of a piperidine ring and a benzamide moiety, which are common structural features in ligands for these receptors. The methoxyphenyl group could potentially influence the compound's affinity and selectivity for different receptor subtypes.
Synthesis Analysis
The synthesis of related compounds has been explored in the context of dopamine receptor ligands. For instance, the benzamide PB12 has been modified to enhance its affinity for the D(3) receptor, with changes to the aromatic ring linked to the N-1 piperazine ring and elongation of the intermediate alkyl chain . Although the exact synthesis of "4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide" is not detailed in the provided papers, similar synthetic strategies could be employed, such as the modification of the amide bond and the alkyl chain length .
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been studied using X-ray analysis and molecular orbital methods. For example, the crystal structure of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was analyzed, revealing an essentially planar methoxyphenyl ring linked to a substituted oxo-pyrrolidine moiety . This suggests that the molecular structure of "4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide" could also be planar, which might influence its binding to target receptors.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been evaluated in the context of their potential as PET candidates. For example, the lipophilicity properties and the possibility of labeling with carbon-11 in the O-methyl position were considered for certain benzamide derivatives . These properties are crucial for the pharmacokinetic profile of the compounds and their suitability for in vivo imaging studies. The compound , with its methoxyphenyl and cyanobenzamido groups, could exhibit similar properties that would need to be assessed for its potential applications.
Scientific Research Applications
Identification and Isolation of Impurities
The detection and characterization of impurities in drug batches, such as Repaglinide, underscore the importance of analytical chemistry in ensuring pharmaceutical quality. The study by Kancherla et al. (2018) demonstrated the isolation and structural elucidation of seven novel impurities using advanced chromatographic and spectroscopic techniques, highlighting the compound's role in the integrity of pharmaceutical formulations Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide.
Advances in Aminocarbonylation Reactions
The utilization of piperidine derivatives as N-nucleophiles in palladium-catalyzed aminocarbonylation represents a significant advancement in synthetic organic chemistry. Takács et al. (2014) explored this chemistry, providing a pathway to synthesize complex carboxamides from simpler substrates, thus extending the chemical utility of compounds related to 4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide Alkoxycarbonylpiperidines as N-nucleophiles in the palladium-catalyzed aminocarbonylation.
Pharmacological Properties
Exploration into the pharmacological attributes of benzamide derivatives, akin to the core structure of the compound , has revealed potential applications in prokinetic agents and serotonin receptor agonism. Sonda et al. (2004) synthesized and evaluated a series of benzamide derivatives for their effects on gastrointestinal motility, discovering compounds with promising prokinetic properties Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists.
Radiolabeled Compounds for PET Imaging
The development of radiolabeled antagonists for PET imaging, such as [18F]p-MPPF, illustrates the compound's relevance in neuroscience research. Plenevaux et al. (2000) discussed the synthesis and application of [18F]p-MPPF as a tool for studying serotonin receptors, offering insights into the serotonergic neurotransmission and potential neurological disorders Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists.
properties
IUPAC Name |
4-[[(3-cyanobenzoyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-29-20-8-3-2-7-19(20)25-22(28)26-11-9-16(10-12-26)15-24-21(27)18-6-4-5-17(13-18)14-23/h2-8,13,16H,9-12,15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKFRRJLOZVWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2518626.png)


![N-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2518630.png)




![2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2518637.png)




